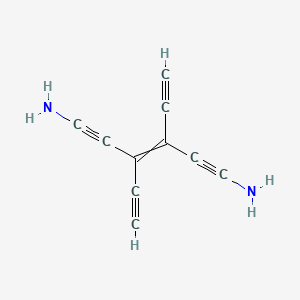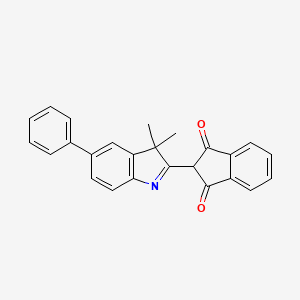![molecular formula C16H18N2O2 B14205459 N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea CAS No. 827612-36-2](/img/structure/B14205459.png)
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea is a chemical compound with a unique structure that combines a hydroxy group, a phenyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea typically involves the reaction of 1-phenyl-2-propanol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy and phenyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The urea moiety can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea: shares similarities with other phenylurea derivatives, such as:
Uniqueness
The unique combination of the hydroxy group, phenyl group, and urea moiety in N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
827612-36-2 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20)/t15-/m1/s1 |
Clé InChI |
XIWZYXYULUDTSB-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

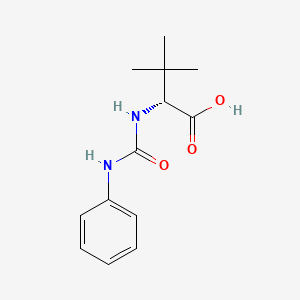
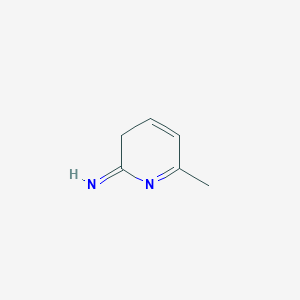
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)

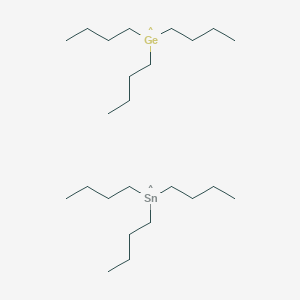
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
